REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].N.[C:7]([NH2:11])(=[O:10])[CH:8]=[CH2:9]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:7]([NH2:11])(=[O:10])[CH:8]=[CH2:9] |f:4.5|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
glass
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
While stirring with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at ≤35° C. until the pH
|
Type
|
CUSTOM
|
Details
|
7.5 (about 1.5 hours)
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
while stirring 1.07 g
|
Type
|
ADDITION
|
Details
|
of methone was added (0.5%
|
Type
|
DISSOLUTION
|
Details
|
It dissolved in about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
polymerize the monomers
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |